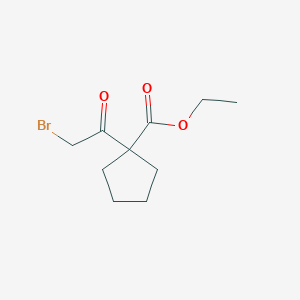

ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate

Description

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate (CAS: 1523412-39-6, C₈H₁₃BrO₂) is a cyclopentane derivative featuring a bromoacetyl group and an ethyl ester substituent. Its molecular weight is 221.10 g/mol, and it is classified as a synthetic intermediate in organic chemistry . The bromoacetyl moiety confers electrophilic reactivity, making it valuable in cross-coupling reactions, alkylations, or as a precursor for bioactive molecules. Structural characterization via NMR and HRMS confirms its identity, with typical signals for the ester carbonyl (~170 ppm in ¹³C NMR) and bromoacetyl group (~30–40 ppm for the methylene adjacent to bromine) .

Properties

IUPAC Name |

ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO3/c1-2-14-9(13)10(8(12)7-11)5-3-4-6-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFSTHFAEQRBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896101-50-1 | |

| Record name | ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate typically involves the bromination of ethyl cyclopentanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromoacetyl group. Common reagents used in this synthesis include bromine and acetic acid, with the reaction being conducted at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Amino or thio derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.

Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The reactivity and applications of cyclopentane carboxylates depend heavily on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Bromoacetyl vs. Bromine : The bromoacetyl group in the target compound enhances electrophilicity compared to the simple bromine substituent in methyl 1-bromocyclopentane-1-carboxylate. This makes it more reactive in SN2 reactions or as a Michael acceptor .

- Aminomethyl vs. Bromoacetyl: The aminomethyl derivative (CAS: 1072856-85-9) is polar and participates in amide bond formation, contrasting with the bromoacetyl group’s role in alkylation or cross-coupling .

- Biological Activity: Ethyl 2-oxo-3-(3-oxobutanoyl)cyclopentane-1-carboxylate (compound 3h from ) exhibits anti-inflammatory activity (IC₅₀: 12.3 μM for IL-6 inhibition), suggesting that bromoacetyl analogs could be explored for similar biological roles .

Biological Activity

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of cyclopentane derivatives followed by acylation. The compound can be prepared through the following general reaction scheme:

- Bromination : Cyclopentanone is treated with bromine to introduce the bromoacetyl group.

- Esterification : The resulting bromo compound is then reacted with ethyl chloroformate to yield the desired ester.

Antimicrobial Properties

Research indicates that compounds bearing bromoacetyl groups often exhibit significant antimicrobial activity. A study involving various derivatives showed that halogenated compounds, including those similar to this compound, demonstrated notable effectiveness against a range of bacterial strains, particularly Gram-positive bacteria .

Antitumor Activity

Studies have also suggested that bromoacetyl derivatives can possess antitumor properties. For instance, derivatives with similar structures have been tested against melanoma cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | B16F10 melanoma | 15.5 | Induction of apoptosis |

| Related bromo compounds | A431 epidermoid carcinoma | 12.0 | Cell cycle arrest |

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Compounds with similar frameworks are known to inhibit cyclooxygenases (COX), which are critical in inflammatory pathways. The presence of the bromo group can enhance binding affinity to the active site of these enzymes, potentially leading to anti-inflammatory effects .

Case Study 1: Antimicrobial Evaluation

In a study assessing various bromo derivatives, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity in Melanoma

A comparative analysis was conducted on several bromoacetyl derivatives against B16F10 melanoma cells. This compound exhibited an IC50 value indicating substantial cytotoxicity, supporting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.